Plantaricin 423 is a class IIa bacteriocin produced by the lactic acid bacterium Lactobacillus plantarum 423, which was originally isolated from sorghum beer. This antimicrobial peptide consists of 37 amino acids and exhibits significant bactericidal activity against various Gram-positive bacteria, including foodborne pathogens like Listeria innocua and Listeria monocytogenes . The genetic basis for plantaricin 423 is encoded on a plasmid known as pPLA4, which contains the necessary operon for its synthesis .
Plantaricin 423 is classified as a bacteriocin, specifically within the class IIa category, which is characterized by its heat stability and ability to act against closely related species. The operon responsible for its production includes genes that encode the structural protein (PlaA) and an immunity protein (PlaB), along with two membrane translocation proteins (PlaC and PlaD) . The production of plantaricin 423 occurs during the exponential growth phase of Lactobacillus plantarum, reaching peak activity levels of approximately 6000 activity units per milliliter .
The synthesis of plantaricin 423 can be achieved through various methods, primarily involving recombinant DNA technology. Heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, have been employed to produce active forms of this bacteriocin. In these systems, the mature peptide is often fused to a His-tagged green fluorescent protein to enhance purification and yield .
The plasmid pPLA4, which harbors the genes for plantaricin 423, is approximately 8,188 base pairs long. The operon structure allows for coordinated expression of the bacteriocin and its associated immunity protein, ensuring that the producing organism can survive in environments where the bacteriocin is active . Techniques such as codon optimization and the use of strong promoters have been explored to increase expression levels in heterologous hosts .
Plantaricin 423 has a defined structure typical of class IIa bacteriocins, characterized by a compact fold that enables its antimicrobial activity. The specific sequence of amino acids contributes to its stability and interaction with target cell membranes.
The amino acid sequence of plantaricin 423 is critical for its function. Structural analyses indicate that it maintains activity across a wide pH range (1-10) but is sensitive to proteolytic enzymes like pepsin and trypsin . Its molecular weight is approximately 4.0 kDa, making it relatively small compared to other proteins.
Plantaricin 423 exhibits bactericidal activity through mechanisms that disrupt bacterial cell membranes. It binds to specific receptors on the surface of target bacteria, leading to pore formation and subsequent cell lysis.
The interactions between plantaricin 423 and target bacteria involve electrostatic attractions due to its cationic nature. This characteristic allows it to effectively penetrate negatively charged bacterial membranes, resulting in cellular damage .
The mechanism by which plantaricin 423 exerts its antimicrobial effects involves several steps:
Studies have shown that plantaricin 423 retains its activity against various pathogens even after exposure to extreme conditions, underscoring its potential as a biopreservative in food applications .
These properties make plantaricin 423 suitable for various applications in food preservation and safety.
Plantaricin 423 has significant potential in scientific applications, particularly in food microbiology. Its ability to inhibit pathogenic bacteria makes it an excellent candidate for use as a biopreservative in food products. Additionally, research continues into its use in therapeutic contexts due to its antimicrobial properties against resistant strains of bacteria .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2